Cas no 885458-18-4 (5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one)

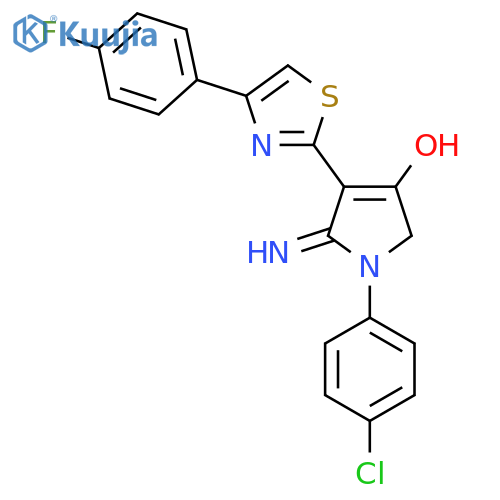

885458-18-4 structure

商品名:5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one 化学的及び物理的性質

名前と識別子

-

- CS-0348919

- 5-amino-1-(4-chlorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one

- 885458-18-4

- EN300-02686

- 5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

-

- インチ: 1S/C19H13ClFN3OS/c20-12-3-7-14(8-4-12)24-9-16(25)17(18(24)22)19-23-15(10-26-19)11-1-5-13(21)6-2-11/h1-8,10,22,25H,9H2

- InChIKey: WMIMESBKZPAXLG-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1)N1C(C(C2=NC(=CS2)C2C=CC(=CC=2)F)=C(C1)O)=N

計算された属性

- せいみつぶんしりょう: 385.0451891g/mol

- どういたいしつりょう: 385.0451891g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 3

- 複雑さ: 573

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 88.4Ų

5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419589-100mg |

5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3h-pyrrol-3-one |

885458-18-4 | 98% | 100mg |

¥13824.00 | 2024-04-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419589-500mg |

5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3h-pyrrol-3-one |

885458-18-4 | 98% | 500mg |

¥18867.00 | 2024-04-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419589-50mg |

5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3h-pyrrol-3-one |

885458-18-4 | 98% | 50mg |

¥13219.00 | 2024-04-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419589-250mg |

5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3h-pyrrol-3-one |

885458-18-4 | 98% | 250mg |

¥15678.00 | 2024-04-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419589-2.5g |

5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3h-pyrrol-3-one |

885458-18-4 | 98% | 2.5g |

¥30844.00 | 2024-04-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419589-1g |

5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3h-pyrrol-3-one |

885458-18-4 | 98% | 1g |

¥15698.00 | 2024-04-27 |

5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one 関連文献

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

885458-18-4 (5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one) 関連製品

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 857369-11-0(2-Oxoethanethioamide)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量